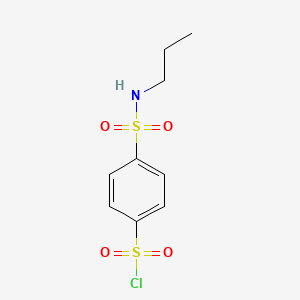

![molecular formula C15H14N2O3S B2551647 N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 1226450-44-7](/img/structure/B2551647.png)

N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzo[d]thiazole-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

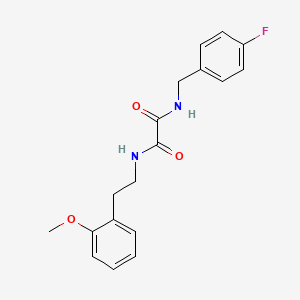

The compound "N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzo[d]thiazole-2-carboxamide" is a structurally complex molecule that may be related to various benzothiazole derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for their biological activities, such as inhibition of stearoyl-CoA desaturase-1 , antitumor properties , and analgesic and antimicrobial activities .

Synthesis Analysis

The synthesis of related benzothiazole derivatives often involves cyclization reactions and condensation steps. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involves cyclization of thioamide with 2-chloroacetoacetate . Similarly, the synthesis of N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides includes the reaction of chloroacetamides with sulfur and morpholine . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is often confirmed using spectroscopic methods such as IR, ^1H NMR, and mass spectrometry . The presence of substituents on the benzothiazole ring can significantly influence the molecule's properties and interactions. For example, the introduction of a methyl group and the presence of S⋯O interactions were found to be crucial for the gelation behavior of certain N-(thiazol-2-yl)benzamide derivatives .

Chemical Reactions Analysis

Benzothiazole derivatives can participate in various chemical reactions. For instance, the interaction of 5-arylfuran-2,3-diones with benzo[d]thiazole-2-amines leads to the formation of 4-aryl-N-(5,6-R-benzo[d]thiazol-2-yl)-2-hydroxy-4-oxobut-2-enamides . These reactions are typically facilitated by the reactive sites on the benzothiazole and the interacting molecules, which could be relevant for the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The introduction of different substituents can lead to variations in solubility, stability, and biological activity. For example, the gelation behavior of certain benzamide derivatives is dependent on the presence of methyl groups and non-covalent interactions . The analgesic and antimicrobial activities of some benzothiazole derivatives have also been linked to their chemical structure .

科学的研究の応用

Efficient Synthesis in Drug Discovery

The benzo[d]thiazole unit is integral in synthetic and medicinal chemistry, serving as a foundational structure for drugs with diverse bioactivities. An efficient synthesis pathway for hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives has been established, highlighting the molecule's utility as a versatile building block in drug discovery. These compounds allow for extensive exploration of chemical space around potential drug targets (Durcik et al., 2020).

Antimicrobial Activity

Some derivatives of benzo[d]thiazole, such as 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their alkoxy derivatives, have been synthesized and shown potential as antifungal agents. These findings underscore the application of benzo[d]thiazole derivatives in developing new antimicrobial treatments (Narayana et al., 2004).

Anticancer Research

In the realm of anticancer research, derivatives incorporating the benzo[d]thiazole scaffold have been synthesized and evaluated against various cancer cell lines. Compounds exhibiting significant anticancer activities highlight the therapeutic potential of benzo[d]thiazole derivatives, offering insights into novel anticancer strategies (Ravinaik et al., 2021).

Anti-inflammatory and Analgesic Agents

Novel compounds derived from benzo[d]thiazole, such as benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines, have been synthesized from visnaginone and khellinone. These compounds exhibit significant anti-inflammatory and analgesic activities, indicating their potential as new therapeutic agents in treating inflammation and pain (Abu‐Hashem et al., 2020).

EGFR Inhibitors in Cancer Therapy

A series of benzo[d]thiazole-2-carboxamide derivatives have been designed and synthesized as potential epidermal growth factor receptor (EGFR) inhibitors. These compounds showed selective cytotoxicity against cancer cell lines expressing high levels of EGFR, demonstrating their promise in targeted cancer therapy (Zhang et al., 2017).

作用機序

Furan derivatives

The compound contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. Furan derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral effects . They are also involved in various synthetic pathways for drug development .

Indole derivatives

The compound also contains an indole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Benzothiazole derivatives

The compound contains a benzothiazole ring, which is a bicyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications .

Safety and Hazards

特性

IUPAC Name |

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S/c1-9-6-7-12(20-9)11(18)8-16-14(19)15-17-10-4-2-3-5-13(10)21-15/h2-7,11,18H,8H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJXQJYGQBARLKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(CNC(=O)C2=NC3=CC=CC=C3S2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2551565.png)

![6-Methyl-5-(3-methylbut-2-enyl)triazolo[1,5-a]pyrazin-4-one](/img/structure/B2551568.png)

![N-[(3-Chloropyrazin-2-yl)methyl]-7-oxa-10-azaspiro[4.6]undecane-10-carboxamide](/img/structure/B2551570.png)

![3-Methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2551572.png)

![3-({4-[(3,5-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B2551577.png)

![ethyl 2-(5-nitrothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2551580.png)

![N-(4-ethylphenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2551586.png)